molecular formula C28H26N4O4 B11203541 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11203541
M. Wt: 482.5 g/mol
InChI Key: OQKYPGUUVWZPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, an oxadiazole ring, and a benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a benzyloxyphenyl hydrazide with a suitable carboxylic acid derivative under dehydrating conditions.

    Quinazoline Core Construction: The quinazoline core can be synthesized by cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.

    Final Coupling: The oxadiazole and quinazoline intermediates are then coupled under conditions that promote the formation of the desired product, such as using a base in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The oxadiazole ring can be reduced to form an amine derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to promote substitution reactions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

3-butyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C28H26N4O4/c1-2-3-17-31-27(33)23-11-7-8-12-24(23)32(28(31)34)18-25-29-26(30-36-25)21-13-15-22(16-14-21)35-19-20-9-5-4-6-10-20/h4-16H,2-3,17-19H2,1H3

InChI Key

OQKYPGUUVWZPTH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.